molecular formula C10H9ClN4S B571488 Thiacloprid-d4 CAS No. 1793071-39-2

Thiacloprid-d4

Cat. No. B571488
CAS RN: 1793071-39-2
M. Wt: 256.744
InChI Key: HOKKPVIRMVDYPB-KHORGVISSA-N
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Description

Thiacloprid-d4 is the deuterium labeled Thiacloprid . It is a chloronicotinyl insecticide, chiefly targeted to control aphid pest species in orchards and vegetables . It is intended for use as an internal standard for the quantification of thiacloprid by GC- or LC-MS .


Molecular Structure Analysis

The chemical formula of Thiacloprid-d4 is C10H5D4ClN4S . The exact mass is 256.05 and the molecular weight is 256.740 . The elemental analysis shows that it contains C (46.78%), H (5.10%), Cl (13.81%), N (21.82%), and S (12.49%) .


Physical And Chemical Properties Analysis

Thiacloprid-d4 has a molecular weight of 256.75 g/mol . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Mechanism of Action

Target of Action

Thiacloprid-d4, like other neonicotinoids, primarily targets the nicotinic acetylcholine receptors (nAChRs) . These receptors play a crucial role in the transmission of nerve impulses in the nervous system .

Mode of Action

Thiacloprid-d4 interacts with its targets by stimulating the nicotinic acetylcholine receptors, which leads to the disruption of the insect’s nervous system . This interaction results in overstimulation of the nervous system, leading to paralysis and eventual death of the insect .

Biochemical Pathways

The biochemical pathways affected by Thiacloprid-d4 are primarily related to the nervous system of insects. By stimulating the nicotinic acetylcholine receptors, Thiacloprid-d4 disrupts the normal functioning of these receptors, affecting the transmission of nerve impulses . Microbial systems release the cyano group of Thiacloprid and oxidize the hydroxyl group to the carbonyl group to generate 4-hydroxy Thiacloprid. 4-hydroxy Thiacloprid is rapidly converted into 4-keto-imeni Thiacloprid by the decyanotation process .

Result of Action

The primary result of Thiacloprid-d4’s action is the disruption of the insect’s nervous system, leading to paralysis and eventual death . This makes Thiacloprid-d4 an effective insecticide for controlling a variety of sucking and chewing insects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Thiacloprid-d4. For instance, the European Food Safety Authority identified concerns related to groundwater contamination and toxicity for reproduction as Thiacloprid is likely to damage fertility and the unborn child . Therefore, the use and application of Thiacloprid-d4 should be carefully managed to minimize environmental impact and potential harm to non-target organisms .

Future Directions

Research has shown that nano-sized aluminum oxide can alter the toxic effects of Thiacloprid, even if no sorption between particles and the insecticide takes place . This suggests potential future directions for research into the interactions between nanoparticles and pesticides like Thiacloprid-d4. Additionally, Thiacloprid has been found to be effective against Echinococcus multilocularis, a cause of chronic zoonosis, indicating potential medical applications .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Thiacloprid-d4 involves the incorporation of four deuterium atoms into the parent compound Thiacloprid. This can be achieved through a series of selective deuteration reactions.", "Starting Materials": [ "Thiacloprid", "Deuterium oxide", "Sodium borohydride", "Deuterated acetic acid", "Deuterated chloroform" ], "Reaction": [ "Step 1: Deuteration of Thiacloprid using deuterium oxide and sodium borohydride in deuterated acetic acid to produce Thiacloprid-d2", "Step 2: Deuteration of Thiacloprid-d2 using deuterium oxide and sodium borohydride in deuterated acetic acid to produce Thiacloprid-d4", "Step 3: Purification of Thiacloprid-d4 using chromatography techniques such as HPLC or GC", "Step 4: Characterization of Thiacloprid-d4 using analytical techniques such as NMR spectroscopy or mass spectrometry" ] }

CAS RN

1793071-39-2

Product Name

Thiacloprid-d4

Molecular Formula

C10H9ClN4S

Molecular Weight

256.744

IUPAC Name

[3-[(6-chloropyridin-3-yl)methyl]-4,4,5,5-tetradeuterio-1,3-thiazolidin-2-ylidene]cyanamide

InChI

InChI=1S/C10H9ClN4S/c11-9-2-1-8(5-13-9)6-15-3-4-16-10(15)14-7-12/h1-2,5H,3-4,6H2/i3D2,4D2

InChI Key

HOKKPVIRMVDYPB-KHORGVISSA-N

SMILES

C1CSC(=NC#N)N1CC2=CN=C(C=C2)Cl

synonyms

Thiacloprid-d4;  [N(Z)]-N-[3-[(6-chloro-3-pyridinyl)methyl]-2-thiazolidinylidene]cyanamide-d4;  [N(Z)]-[3-[(6-Chloro-3-pyridinyl)methyl]-2-thiazolidinylidene]cyanamide;  Bariard-d4;  Biscaya;  Calypso-d4;  Calypso (pesticide)-d4;  Calypso 70WG-d4;  Calypso

Origin of Product

United States

Q & A

Q1: What is Thiacloprid-d4 and why was it used in this study?

A1: Thiacloprid-d4 is a deuterated form of the neonicotinoid insecticide Thiacloprid. It is commonly employed as an internal standard in analytical chemistry, particularly in mass spectrometry.

Q2: How does the use of Thiacloprid-d4 contribute to the reliability of the study's findings?

A2: The use of Thiacloprid-d4 as an internal standard contributes significantly to the reliability of the study's findings [] in several ways:

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